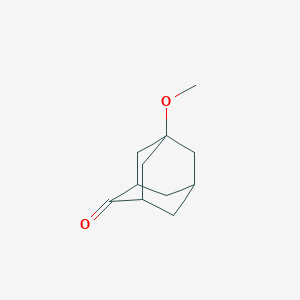

5-Methoxyadamantan-2-one

Description

5-Methoxyadamantan-2-one is a methoxy-substituted derivative of adamantan-2-one, a tricyclic compound with a rigid diamondoid structure. The adamantane core imparts exceptional thermal stability and lipophilicity, while the methoxy group at the 5-position introduces electronic and steric effects that influence reactivity and physicochemical properties. Synthesis of 5-substituted adamantan-2-ones typically follows established protocols for adamantane derivatives, such as functionalization via Friedel-Crafts alkylation, halogenation, or nucleophilic substitution . Mass spectrometry and NMR studies confirm the structural integrity of related adamantane derivatives, emphasizing the stability of the adamantane framework under analytical conditions .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

5-methoxyadamantan-2-one |

InChI |

InChI=1S/C11H16O2/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11/h7-9H,2-6H2,1H3 |

InChI Key |

PKPPAWGCOMEBLA-UHFFFAOYSA-N |

Canonical SMILES |

COC12CC3CC(C1)C(=O)C(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Hydroxyadamantan-2-one (CAS 20098-14-0)

- Structural Similarity : Both compounds share the adamantan-2-one core but differ in the substituent at the 5-position (methoxy vs. hydroxyl).

- Physicochemical Properties: The hydroxyl group in 5-hydroxyadamantan-2-one enhances hydrogen-bonding capability, increasing aqueous solubility compared to the methoxy analog.

- Applications : 5-Hydroxyadamantan-2-one (Kemantane) is studied for its neuroprotective and antiviral properties, while 5-Methoxyadamantan-2-one’s applications remain less documented but may align with adamantane-based pharmaceuticals or materials science .

5-Methoxy-1-indanone

- Structural Divergence: This compound replaces the adamantane core with an indanone bicyclic system, retaining the 5-methoxy substituent.

- Key Differences: The indanone structure lacks the adamantane’s rigidity, reducing thermal stability but increasing conformational flexibility.

Brominated Adamantane Derivatives (e.g., 1-(5-Bromo-2-methoxyphenyl)adamantane)

- Substituent Effects : Bromine introduces halogen bonding and enhances molecular weight, impacting lipophilicity and bioavailability.

- Synthetic Utility : Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of adamantane-based compounds .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.